Glyfoline

概要

説明

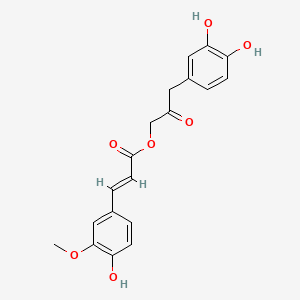

グリフォリンは、植物 Glycosmis citrifolia から単離された抗腫瘍性 9-アクリドンアルカロイドです。この天然物は、特にマウスの固形腫瘍を移植したマウスにおいて、様々な研究で強力な抗腫瘍活性を示しています。グリフォリンは、ミトコンドリアを標的とし、シトクロムcを放出することで、細胞周期をG2/M期で停止させ、癌細胞のアポトーシスを誘導することが示されています .

準備方法

合成ルートと反応条件: グリフォリンの合成には、Glycosmis citrifolia から化合物を抽出する必要があります。グリフォリンの具体的な合成ルートと反応条件は、文献に広く記載されているわけではありません。一般的なプロセスには、溶媒抽出とクロマトグラフィー法を用いて植物材料からアルカロイドを単離することが含まれます。

工業生産方法: グリフォリンの工業生産は、研究室設定で使用されるものと同様の抽出および精製方法に従う可能性が高いでしょう。これらの方法のスケーラビリティは、植物材料の入手可能性と抽出プロセスの効率に依存します。

化学反応の分析

反応の種類: グリフォリンは、次のようないくつかの種類の化学反応を起こします。

酸化: グリフォリンは特定の条件下で酸化され、様々な酸化生成物を生じます。

還元: 還元反応は、グリフォリンに存在する官能基を修飾することができ、その生物活性を変える可能性があります。

置換: グリフォリンは置換反応を起こし、官能基が別の基に置換され、異なる性質を持つ誘導体が生成されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。

置換: 様々な求核剤と求電子剤を、目的の生成物に応じて置換反応に用いることができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される具体的な条件と試薬によって異なります。例えば、酸化は水酸化物またはケトン誘導体を生成し、還元はアルコールまたはアミンを生成する可能性があります。

4. 科学研究への応用

グリフォリンは、化学、生物学、医学、産業など、幅広い科学研究に応用されています。

化学: グリフォリンは、その独特の化学的性質と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています。

生物学: グリフォリンの有糸分裂停止とアポトーシスを誘導する能力は、細胞周期の調節とアポトーシスのメカニズムを研究するための貴重なツールとなります。

医学: グリフォリンの抗腫瘍活性は広く研究されており、様々な癌の治療薬としての可能性が示されています

産業: グリフォリンの生物活性は、新しい医薬品や農薬の開発に応用される可能性があります。

科学的研究の応用

Glyfoline has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: this compound’s ability to induce mitotic arrest and apoptosis makes it a valuable tool for studying cell cycle regulation and apoptosis mechanisms.

Medicine: this compound’s antitumor activity has been extensively researched, with studies showing its potential as a therapeutic agent for treating various cancers

Industry: this compound’s bioactivity may have applications in the development of new pharmaceuticals and agrochemicals.

作用機序

グリフォリンは、有糸分裂紡錘体の機能を変化させることで、癌細胞の有糸分裂停止とアポトーシスを引き起こします。紡錘体の異常、染色体の分配不良、非対称細胞分裂を誘導します。グリフォリンは、in vivoでチューブリンの重合を阻害したり安定化したりしませんが、カスパーゼ-9の活性化とポリ(ADP-リボース)ポリメラーゼの切断を有意に誘導し、アポトーシスを引き起こします .

類似化合物:

アクリジン: グリフォリンと同様に、アクリジンは抗腫瘍活性とDNAにインターカレーションする能力で知られています。

アクリドン: アクリドン誘導体は、グリフォリンと構造的に類似しており、抗癌特性を含む様々な生物活性を示しています。

グリフォリンの独自性: グリフォリンは、紡錘体の異常による有糸分裂停止とアポトーシスを誘導する独特の能力と、ミトコンドリアを特異的に標的とする能力を持つため、他の類似化合物とは異なります。強力な抗腫瘍活性と、細胞周期をG2/M期で停止させる能力は、癌研究と潜在的な治療応用において貴重な化合物となっています .

類似化合物との比較

Acridine: Like Glyfoline, acridine is known for its antitumor activity and ability to intercalate within DNA.

Acridone: Acridone derivatives share structural similarities with this compound and exhibit a range of bioactivities, including anticancer properties.

Uniqueness of this compound: this compound’s unique ability to induce mitotic arrest and apoptosis through spindle abnormalities and its specific targeting of mitochondria distinguish it from other similar compounds. Its potent antitumor activity and the ability to arrest the cell cycle at the G2/M phase make it a valuable compound for cancer research and potential therapeutic applications .

特性

IUPAC Name |

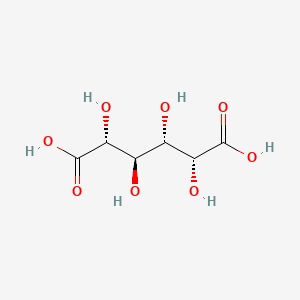

1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSANOPPEBGTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231706 | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82354-35-6 | |

| Record name | Glyfoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)

![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)

![[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B1232974.png)

![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

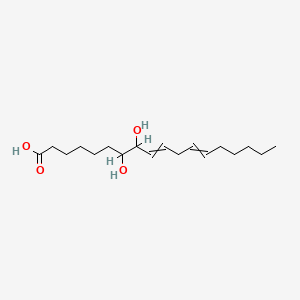

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)

![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)